molecular formula C8H9ClN2 B1480280 4-(But-3-en-1-yl)-6-chloropyrimidine CAS No. 2092564-33-3

4-(But-3-en-1-yl)-6-chloropyrimidine

Cat. No.: B1480280
CAS No.: 2092564-33-3
M. Wt: 168.62 g/mol
InChI Key: OJKYZSOGWUJGQM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“4-(But-3-en-1-yl)-6-chloropyrimidine” is a chemical compound that belongs to the class of organic compounds known as pyrimidines and derivatives. Pyrimidines are aromatic heterocyclic compounds that contain a ring structure made up of four carbon atoms and two nitrogen atoms at non-adjacent positions .


Molecular Structure Analysis

The molecular structure of “this compound” would consist of a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms. The but-3-en-1-yl group is attached to the 4-position of the pyrimidine ring, and a chlorine atom is attached to the 6-position .


Chemical Reactions Analysis

Pyrimidine derivatives, including “this compound”, can undergo a variety of chemical reactions. These can include electrophilic substitution, nucleophilic substitution, and reactions with nucleophiles at the exocyclic nitrogen atoms .


Physical and Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific structure. Pyrimidines are generally planar and aromatic, and they are often polar and capable of forming hydrogen bonds .

Safety and Hazards

The safety and hazards associated with “4-(But-3-en-1-yl)-6-chloropyrimidine” are not known. As with all chemicals, it should be handled with appropriate safety precautions to prevent exposure and contamination .

Properties

IUPAC Name

4-but-3-enyl-6-chloropyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9ClN2/c1-2-3-4-7-5-8(9)11-6-10-7/h2,5-6H,1,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJKYZSOGWUJGQM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCCC1=CC(=NC=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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